molecular formula C13H11BClFO3 B573161 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid CAS No. 1256358-54-9

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid

Cat. No.: B573161
CAS No.: 1256358-54-9
M. Wt: 280.486
InChI Key: YAQSCXUKRKPCPM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorophenylmethoxy group and a fluorine atom at the 5-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylmethanol and 5-fluoro-2-iodophenylboronic acid.

    Formation of the Ether Linkage: The 4-chlorophenylmethanol is reacted with a base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with 5-fluoro-2-iodophenylboronic acid under palladium-catalyzed conditions to form the ether linkage.

    Boronic Acid Formation: The resulting intermediate is then subjected to hydrolysis to convert the boronic ester to the boronic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer therapy and enzyme inhibition.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring.

    4-Chlorophenylboronic Acid: Contains a chlorine substituent on the phenyl ring.

    5-Fluorophenylboronic Acid: Contains a fluorine substituent on the phenyl ring.

Uniqueness

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid is unique due to the presence of both 4-chlorophenylmethoxy and 5-fluorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQSCXUKRKPCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655862
Record name {2-[(4-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-54-9
Record name {2-[(4-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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